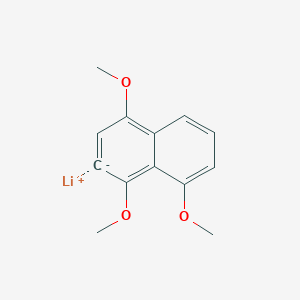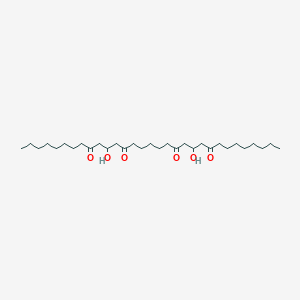
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Oxidation Reactions: Utilizing strong oxidizing agents to introduce hydroxyl groups at specific positions.
Condensation Reactions: Combining smaller molecules to form the larger tetrone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions may produce diols.
Scientific Research Applications
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways such as the MAPK/ERK signaling pathway.
Interacting with Cellular Components: Altering the function of cellular membranes and proteins.
Comparison with Similar Compounds
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone: A compound with a similar tetrone structure but different functional groups.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Another tetrone compound used in organic electronics.
Properties
CAS No. |
91743-74-7 |
|---|---|
Molecular Formula |
C31H56O6 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
11,21-dihydroxyhentriacontane-9,13,19,23-tetrone |
InChI |
InChI=1S/C31H56O6/c1-3-5-7-9-11-14-18-26(32)22-30(36)24-28(34)20-16-13-17-21-29(35)25-31(37)23-27(33)19-15-12-10-8-6-4-2/h30-31,36-37H,3-25H2,1-2H3 |
InChI Key |
XNTVQZKCGJKPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
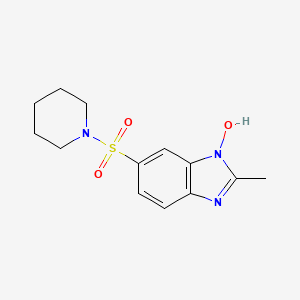

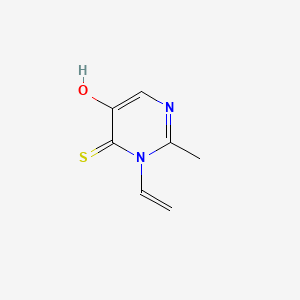
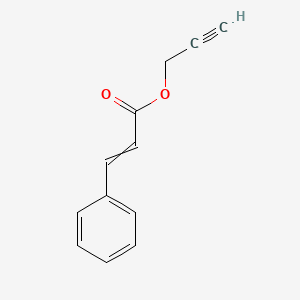

![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)


